molecular formula C16H16N2O5S B5526410 methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

Cat. No. B5526410
M. Wt: 348.4 g/mol
InChI Key: HIELVAJFQKXLFO-GZTJUZNOSA-N
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Description

“Methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate” is a complex organic compound. It contains a methyl ester group, a phenoxy group, and a phenylsulfonyl group . These groups are common in many organic compounds and have various properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ester, phenoxy, and phenylsulfonyl groups. Each of these groups can participate in various chemical reactions . For example, esters can undergo hydrolysis, phenoxy groups can participate in electrophilic aromatic substitution reactions, and phenylsulfonyl groups can act as leaving groups in nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it susceptible to hydrolysis, and the phenylsulfonyl group could influence its acidity .

Scientific Research Applications

Photoinduced Group Transfer Carbonylation

Research on "Group Transfer Carbonylations: Photoinduced Alkylative Carbonylation of Alkenes Accompanied by Phenylselenenyl Transfer" demonstrates a mechanism where photolysis leads to acyl selenides via group transfer carbonylation. This study showcases the potential for creating complex molecules through photochemical reactions, providing a foundation for further exploration of light-induced synthesis methods (Ryu et al., 1996).

Nucleophilic Side Chains of Proteins

In the study "N-ETHYL-5-PHENYLISOXAZOLIUM 3 - SULFONATE (WOODWARD'S REAGENT K) AS A REAGENT FOR NUCLEOPHILIC SIDE CHAINS OF PROTEINS," the reagent is used to probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This research underscores the importance of chemical reagents in understanding protein structure and function, highlighting the intricate relationship between chemical compounds and biological systems (Llamas et al., 1986).

Synthesis from Methyl (Styrylsulfonyl)acetate

The study "SYNTHESIS OF 2,3,5,6-TETRAHYDRO-4H-1,4-THIAZIN-3-ONE 1,1-DIOXIDES FROM METHYL (STYRYLSULFONYL)ACETATE" explores the synthesis of complex thiazine dioxides from methyl (styrylsulfonyl)acetate, showcasing the versatility of sulfonyl compounds in synthesizing heterocyclic structures. This contributes to the broader understanding of synthetic pathways for creating pharmacologically relevant molecules (Takahashi & Yuda, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems . Without specific information on its use, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

methyl 2-[3-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-16(19)12-23-14-7-5-6-13(10-14)11-17-18-24(20,21)15-8-3-2-4-9-15/h2-11,18H,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELVAJFQKXLFO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate

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